molecular formula C11H12F2O3 B8001615 2-(2-(2,6-Difluorophenoxy)ethyl)-1,3-dioxolane CAS No. 1443345-72-9

2-(2-(2,6-Difluorophenoxy)ethyl)-1,3-dioxolane

Cat. No.: B8001615
CAS No.: 1443345-72-9
M. Wt: 230.21 g/mol
InChI Key: JOOSKWYBNWXBMR-UHFFFAOYSA-N
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Description

2-(2-(2,6-Difluorophenoxy)ethyl)-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a difluorophenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,6-Difluorophenoxy)ethyl)-1,3-dioxolane typically involves the reaction of 2,6-difluorophenol with ethylene oxide to form 2-(2,6-difluorophenoxy)ethanol. This intermediate is then reacted with a suitable dioxolane precursor under acidic conditions to yield the final product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2,6-Difluorophenoxy)ethyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-(2-(2,6-Difluorophenoxy)ethyl)-1,3-dioxolane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-(2,6-Difluorophenoxy)ethyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The difluorophenoxy group can enhance binding affinity and specificity, while the dioxolane ring may influence the compound’s stability and reactivity. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Difluorophenoxy)ethanol: A precursor in the synthesis of 2-(2-(2,6-Difluorophenoxy)ethyl)-1,3-dioxolane.

    2,6-Difluorophenol: Another related compound with similar chemical properties.

    1,3-Dioxolane: The core structure present in the compound.

Uniqueness

This compound is unique due to the combination of the difluorophenoxy group and the dioxolane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[2-(2,6-difluorophenoxy)ethyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c12-8-2-1-3-9(13)11(8)16-5-4-10-14-6-7-15-10/h1-3,10H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOSKWYBNWXBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCOC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001237109
Record name 1,3-Dioxolane, 2-[2-(2,6-difluorophenoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443345-72-9
Record name 1,3-Dioxolane, 2-[2-(2,6-difluorophenoxy)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443345-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxolane, 2-[2-(2,6-difluorophenoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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